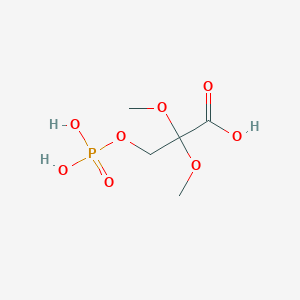
Calcein
Übersicht
Beschreibung
Synthesis Analysis
Calcein synthesis typically involves condensing specific chemical precursors to form a complex structure that exhibits fluorescent properties. A notable example of calcein synthesis is the creation of Constant Calcein Blue, synthesized by condensing 7-hydroxy-2,3-dimethylchromone, iminodiacetic acid, and formaldehyde. This compound is remarkable for its resistance to alkaline hydrolysis and its application in spectrofluorometric determinations of metal ions such as calcium at high pH levels (Huitink, 1987).
Molecular Structure Analysis
The molecular structure of calcein allows it to bind efficiently with alkaline earth metals, such as calcium, resulting in an increase in fluorescence under ultraviolet light. This binding property is utilized in the study of otoliths in larval and juvenile fish, providing a non-invasive marker for age and growth studies (Wilson, Beckman, & Dean, 1987).
Chemical Reactions and Properties
Calcein's chemical reactions, particularly its fluorescence behavior, can be significantly influenced by the presence of surfactants. Studies have shown that surfactants like cetyltrimethylammonium bromide and sodium dodecyl sulfate can induce changes in calcein's absorption and emission spectra, affecting its fluorescence intensity and wavelength. These interactions are essential for understanding calcein's behavior in various biochemical assays and its interactions with cell membranes or within liposome studies (Memoli et al., 1994).
Physical Properties Analysis
Calcein is known for its high sensitivity and specificity as a fluorescent marker. It is soluble in water and exhibits self-quenching properties at high concentrations. The fluorescence intensity of calcein is highly dependent on its environment, including pH levels, presence of metal ions, and interaction with surfactants. These physical properties make calcein an ideal candidate for applications in cell viability assays and studies of mineralization in vitro (Hale, Ma, & Santerre, 2000).
Chemical Properties Analysis
Calcein's chemical properties, including its ability to bind with calcium ions and its fluorescence behavior under UV light, are central to its application in scientific research. Its resistance to photooxidation and interaction with reactive oxygen species (ROS) highlight its potential as a tool for studying mitochondrial function and oxidative stress within cells. These chemical properties allow researchers to use calcein in a variety of experimental settings, including the study of apoptosis and the monitoring of intracellular processes (Beghetto et al., 2000).
Wissenschaftliche Forschungsanwendungen
1. Intracellular Reactive Oxygen Species (ROS) Detection
- Application Summary: Calcein-modified cerium oxide nanoparticles (CeO2 NPs) are used as an intracellular ROS inactivation/visualization theranostic agent .
- Methods of Application: CeO2-calcein is taken up by both normal and cancer cells, and is easily decomposed via endogenous or exogenous ROS, releasing brightly fluorescent calcein, which can be quantitatively detected using fluorescence microscopy .
- Results: The CeO2-calcein has selective cytotoxicity, inducing the death of human osteosarcoma cells and modulating the expression of key genes responsible for cell redox status as well as proliferative and migration activity .
2. Cell Viability Assessment
- Application Summary: Calcein AM, a derivative of calcein, is frequently used to assess cell viability and cytotoxicity .
- Methods of Application: In live cells, the non-fluorescent calcein AM is converted to green-fluorescent calcein, after acetoxymethyl ester hydrolysis by intracellular esterases .
- Results: As dead cells lack active esterases, only live cells are labeled and counted by flow cytometry .
3. Cell Migration Tracking
- Application Summary: Calcein AM can be used to track and visualize cell migration .
- Methods of Application: The details of the method are not specified in the source .
- Results: The details of the results are not specified in the source .
4. Study of Cell Adhesion
- Application Summary: Calcein AM can be used to study cell adhesion and cell-substrate interactions .
- Methods of Application: The details of the method are not specified in the source .
- Results: The details of the results are not specified in the source .
5. Investigation of Cellular Uptake Processes
- Application Summary: Calcein AM can be used to investigate cellular uptake processes .
- Methods of Application: The details of the method are not specified in the source .
- Results: The details of the results are not specified in the source .
6. Assessment of Mineral Growth in Calcifying Organisms
- Application Summary: Calcein is commonly used to assess mineral growth in calcifying organisms .
- Methods of Application: Calcein binds to the calcium in growing calcium phosphate or calcium carbonate crystals .
- Results: The effects of calcein on calcite and aragonite structure have been investigated. Calcein is entrapped within calcite and aragonite and modifies the shape and morphology of both polymorphs .
7. Nanodiamond Coupling for Toxicity and Biodistribution Studies
- Application Summary: Calcein is used in the study of nanodiamond (ND) toxicity and biodistribution. NDs are functionalized with ethylenediamine (EDA) as a linker and then covalently labeled with calcein to create ND-EDA-calcein .
- Methods of Application: The modified ND (ND-EDA-calcein) is evaluated for cytotoxicity and biodistribution. The in vitro results for ND-EDA-calcein against HepG2 and LO2 cell lines are observed, and in vivo observations are made following an intraperitoneal injection .
- Results: ND-EDA-calcein shows negligible cytotoxicity even at the maximum dose of 0.1 mg·mL −1. It is found that ND-EDA-calcein could be accumulated mostly in the liver and kidney of the mice but not in the spleen. After 5 days following intraperitoneal injection, mice can totally metabolize the elimination of ND-EDA-calcein outside of their bodies .
8. Indicator of Lipid Vesicle Leakage
- Application Summary: Calcein is commonly used as an indicator of lipid vesicle leakage .
- Methods of Application: Calcein self-quenches at concentrations above 70 mM and is used to indicate leakage from lipid vesicles .
- Results: The specific results are not specified in the source .
9. Mineralization Assessment in Hydrogel Microspheres
- Application Summary: Calcein is used to assess mineralization by osteoblasts within microspheres .
- Methods of Application: Fluorescence imaging of calcein bound to the calcium in hydroxyapatite permits assessment of the mineralized portion of the extracellular matrix . Colorimetric imaging of Alizarin Red S complexed with calcium also gives measures of mineralization .
- Results: When the mineralization takes place within hydrogel microspheres, Alizarin Red S does not stain mineral deposits as consistently as calcein . As tissue engineers increasingly encapsulate osteoprogenitors within hydrogel scaffolds, calcein staining may prove a more reliable method to assess this mineralization .
10. Complexometric Indicator for Titration of Calcium Ions
- Application Summary: Calcein has been traditionally used as a complexometric indicator for titration of calcium ions with EDTA, and for fluorometric determination of calcium .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The specific results are not specified in the source .
Eigenschaften
IUPAC Name |
2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAKNSWVGKMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Acros Organics MSDS] | |
| Record name | Fluorexon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Calcein | |
CAS RN |
1461-15-0 | |
| Record name | Calcein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oftasceine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oftasceine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | calcein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oftasccine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFTASCEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















